CDK8 Inhibition: 3-Methyl-1H-pyrazolo[3,4-b]pyridine Core vs. Imidazo-thiadiazole Scaffold in MSC2530818
The 3-methyl-1H-pyrazolo[3,4-b]pyridine core, when elaborated to MSC2530818, delivers an IC₅₀ of 2.6 nM against CDK8 and selectivity over 264 kinases at 1 µM, with the only off-target being GSK3α (IC₅₀ = 691 nM) [1][2]. This performance was achieved through scaffold replacement of an imidazo-thiadiazole starting point, demonstrating that the 3-methyl-1H-pyrazolo[3,4-b]pyridine core is critical for obtaining oral bioavailability and microsomal stability alongside potency [3]. The structurally related but less active control MSC2530819 (bearing the same core but a different amide substituent) shows markedly reduced cellular activity in SW620 colony-formation assays at 350 nM, directly linking core substitution to functional effect [4][5].
| Evidence Dimension | CDK8 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | MSC2530818 IC₅₀ = 2.6 nM (CDK8); selectivity over 264 kinases at 1 µM; GSK3α IC₅₀ = 691 nM |
| Comparator Or Baseline | Imidazo-thiadiazole HTS hit (initial scaffold); MSC2530819 (less active pyrazolopyridine control) |
| Quantified Difference | Scaffold hop from imidazo-thiadiazole to 3-methyl-1H-pyrazolo[3,4-b]pyridine yielded single-digit nM CDK8 potency with oral bioavailability; MSC2530819 inactive in colony assay at 350 nM vs. active MSC2530818 |
| Conditions | Biochemical CDK8 inhibition assay; SW620 human colorectal cancer cell colony-formation assay (10-day treatment, 350 nM) |
Why This Matters
For Mediator kinase programs, the 3-methyl-1H-pyrazolo[3,4-b]pyridine core provides a validated entry point for achieving picomolar-to-low-nanomolar CDK8 potency with a clean selectivity profile, a combination not achieved by the predecessor imidazo-thiadiazole scaffold.
- [1] Bertin Bioreagent. MSC2530818 — Biochemicals — CAT N°: 29669. https://www.bertin-bioreagent.com (accessed 2026). View Source
- [2] Netascientific. Cayman ML-188 (MSC2530818). https://www.netascientific.com (accessed 2026). View Source
- [3] Czodrowski, P. et al. Structure-Based Optimization of Potent, Selective, and Orally Bioavailable CDK8 Inhibitors Discovered by High-Throughput Screening. J. Med. Chem. 2016, 59, 9339–9362. PubMed: https://pubmed.ncbi.nlm.nih.gov/27704812/. View Source
- [4] Ortiz-Ruiz, M.J. et al. Mediator Kinase Inhibitor Selectivity and Activity in Colorectal Cancer. ACS Chem. Biol. 2025. NIAID Data Discovery Portal: https://data-staging.niaid.nih.gov/resources?id=figshare_29460215. View Source
- [5] PMC Figure. CDK8 activity is required for inhibition of colony growth of SW620 human colorectal cancer cells by Mediator kinase chemical probes. https://pmc.ncbi.nlm.nih.gov/articles/PMC12281475/figure/fig4/ (accessed 2026). View Source
